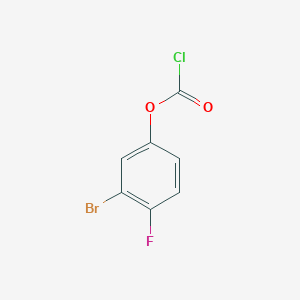

3-Bromo-4-fluorophenyl chloroformate

Description

Significance of Halogenated Aryl Compounds in Modern Organic Synthesis

Halogenated organic compounds are fundamental to modern organic synthesis, acting as versatile building blocks and key intermediates in the creation of complex molecules. chemicalbook.comnih.gov The introduction of halogen atoms, such as bromine and fluorine, into an aromatic ring can significantly alter a molecule's physical, chemical, and biological properties. chemicalbook.com

Aryl halides are crucial starting materials for a vast number of metal-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Heck, and Sonogashira reactions, which are cornerstones of modern carbon-carbon and carbon-heteroatom bond formation. google.com The presence and position of halogens on the aryl ring influence the compound's reactivity, with the carbon-halogen bond strength and electronic effects playing a critical role. researcher.life This controlled reactivity makes halogenated aryl compounds indispensable in the synthesis of pharmaceuticals, agrochemicals, polymers, and advanced materials. nih.govresearcher.life For instance, the 3-bromo-4-fluoro substitution pattern is found in intermediates used for synthesizing pesticides and medical compounds. google.compatsnap.com

Overview of Chloroformate Chemistry: Fundamental Reactivity and Synthetic Utility

Chloroformates are formally esters of chloroformic acid and are known for their utility as reagents in organic synthesis. organic-chemistry.org They are generally prepared by the reaction of an alcohol or a phenol (B47542) with phosgene (B1210022) or a phosgene equivalent, such as triphosgene (B27547). bldpharm.comossila.com Aryl chloroformates are typically more thermally stable than their alkyl counterparts. bldpharm.com

The reactivity of the chloroformate group is similar to that of acyl chlorides. The chlorine atom is a good leaving group, making the carbonyl carbon highly susceptible to nucleophilic attack. This reactivity is harnessed in several key synthetic transformations: organic-chemistry.org

Carbamate (B1207046) Formation: Chloroformates react readily with primary or secondary amines to form stable carbamate linkages (-O-C(O)-NRR'). This reaction is fundamental in peptide synthesis for installing protecting groups and is widely used in the pharmaceutical and agrochemical industries to synthesize bioactive molecules. organic-chemistry.orgniscpr.res.ingoogle.com

Carbonate Ester Formation: Reaction with alcohols or phenols yields carbonate esters (-O-C(O)-OR'). This is a common method for synthesizing both symmetrical and unsymmetrical carbonates.

Mixed Anhydride (B1165640) Formation: Chloroformates can react with carboxylic acids to produce mixed anhydrides. organic-chemistry.org

Due to this reliable reactivity, chloroformates like benzyl (B1604629) chloroformate (Cbz-Cl) and 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) are staple reagents for the protection of amine groups during multi-step synthesis. organic-chemistry.org

Research Trajectories and Objectives Pertaining to 3-Bromo-4-fluorophenyl Chloroformate

While specific, widespread research on this compound is not extensively documented in publicly available literature, its structure dictates its potential research applications as a specialized chemical building block. The primary objective for employing this reagent would be to introduce the 3-bromo-4-fluorophenoxycarbonyl group into target molecules, leveraging the unique electronic properties and synthetic handles provided by the halogen substituents.

Detailed Research Findings and Potential Applications:

Synthesis of Novel Bioactive Agents: The most direct application is in the synthesis of novel carbamates and carbonates for screening as potential pharmaceuticals or agrochemicals. The reaction of this compound with a diverse library of amines or alcohols can generate a range of new chemical entities. niscpr.res.in The 3-bromo-4-fluoro substitution pattern on the phenyl ring is of particular interest, as this motif is a known component of synthetically important intermediates. google.compatsnap.com The bromine atom provides a site for subsequent cross-coupling reactions, allowing for further molecular elaboration, while the fluorine atom can enhance metabolic stability and binding affinity.

Monomer for Advanced Polymers: Aryl chloroformates can be used in the synthesis of polymers such as polycarbonates and polyurethanes. This compound could be investigated as a monomer or co-monomer to produce specialty polymers. The incorporated halogen atoms would be expected to impart specific properties to the resulting material, such as increased thermal stability, flame retardancy, or a higher refractive index.

Derivatization Agent: In analytical chemistry, chloroformates are used as derivatizing agents to improve the chromatographic separation and mass spectrometric detection of polar compounds by converting them into less polar, more volatile derivatives. organic-chemistry.org this compound could be explored for this purpose, with the bromine and fluorine atoms providing a unique mass signature for detection.

The synthesis of the parent compound, 3-Bromo-4-fluorophenol (B1273239), is documented, typically proceeding from precursors like 3'-Bromo-4'-fluoroacetophenone. chemicalbook.com The subsequent conversion to this compound would follow the standard and well-established reaction of the phenol with phosgene or a suitable substitute. ossila.com

Data Tables

Table 1: Physicochemical Properties of Related Aryl Chloroformates Note: Data for this compound is not readily available and is inferred based on related structures.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | Density (g/mL) |

| 4-Fluorophenyl chloroformate | 38377-38-7 | C₇H₄ClFO₂ | 174.56 | Clear to light yellow liquid | 1.329 (at 25 °C) chemicalbook.com |

| 4-Bromophenyl chloroformate | 7693-44-9 | C₇H₄BrClO₂ | 235.46 | Liquid | 1.648 (at 25 °C) |

| 4-Bromo-3-fluorophenyl chloroformate | 1526598-70-8 | C₇H₃BrClFO₂ | 253.45 | N/A | N/A |

| 3-Chloro-4-fluorophenyl chloroformate | 1533976-74-7 | C₇H₃Cl₂FO₂ | 209.01 | N/A | N/A |

Table 2: Key Reactions of Chloroformates

| Reaction Type | Reactant | Product Class | Significance |

| Carbamoylation | Amine (R₂NH) | Carbamate | Synthesis of bioactive molecules, protecting groups organic-chemistry.orgniscpr.res.in |

| Carbonate Formation | Alcohol (R'OH) | Carbonate Ester | Synthesis of organic carbonates, polymer precursors mdpi.com |

| Acylation | Carboxylic Acid (R'COOH) | Mixed Anhydride | Reactive intermediate for further synthesis organic-chemistry.org |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H3BrClFO2 |

|---|---|

Molecular Weight |

253.45 g/mol |

IUPAC Name |

(3-bromo-4-fluorophenyl) carbonochloridate |

InChI |

InChI=1S/C7H3BrClFO2/c8-5-3-4(12-7(9)11)1-2-6(5)10/h1-3H |

InChI Key |

LWWSDUFSPBUQER-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1OC(=O)Cl)Br)F |

Origin of Product |

United States |

Synthetic Methodologies for 3 Bromo 4 Fluorophenyl Chloroformate

Strategic Precursor Synthesis: 3-Bromo-4-fluorophenol (B1273239) as a Key Intermediate

The synthesis of the pivotal intermediate, 3-bromo-4-fluorophenol, is a critical first stage. The strategic placement of the bromine and fluorine atoms on the phenolic ring is essential for the final product's utility.

Established Synthetic Routes to 3-Bromo-4-fluorophenol

Traditional synthesis of 3-bromo-4-fluorophenol typically relies on two primary strategies: the direct electrophilic bromination of 4-fluorophenol (B42351) or the synthesis from a pre-functionalized aniline (B41778) derivative.

Electrophilic Bromination of 4-Fluorophenol: The most direct approach involves the regioselective bromination of 4-fluorophenol. The hydroxyl group is a strong activating group, directing the incoming electrophile (bromine) to the ortho and para positions. Since the para position is blocked by the fluorine atom, bromination occurs at one of the ortho positions. Standard brominating agents such as elemental bromine (Br₂) in a suitable solvent are often employed. The reaction conditions must be carefully controlled to prevent over-bromination and the formation of dibrominated byproducts.

Diazotization of 3-Bromo-4-fluoroaniline: An alternative and highly reliable route begins with 3-bromo-4-fluoroaniline. This method involves the conversion of the amino group into a diazonium salt using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like sulfuric acid) at low temperatures. The resulting diazonium salt is then subjected to hydrolysis, typically by heating the aqueous solution, which replaces the diazonium group with a hydroxyl group to yield the target 3-bromo-4-fluorophenol. This multi-step process is a cornerstone of phenol (B47542) synthesis from anilines.

Emerging Approaches for Halogenated Phenol Derivatization

Recent research has focused on developing more efficient, selective, and environmentally friendly methods for producing halogenated phenols. These emerging approaches aim to overcome the limitations of classical methods, such as harsh reaction conditions and the use of hazardous reagents.

Oxidative Bromination: This strategy generates the brominating agent in situ from a bromide salt (e.g., KBr or NaBr) in the presence of an oxidant. Various oxidants like hydrogen peroxide (H₂O₂), Oxone®, or even molecular oxygen have been used. nih.gov These methods are considered "greener" as they avoid the direct handling of elemental bromine and can offer high atom economy. nih.gov For instance, the combination of KBr and ZnAl–BrO₃⁻–layered double hydroxides (LDHs) has been shown to be effective for the regioselective mono-bromination of phenols under mild conditions. nih.gov

Hypervalent Iodine-Based Reagents: A novel and practical electrophilic bromination of phenols has been developed using an I(iii)-based reagent, PhIOAcBr, which is easily prepared by mixing PIDA (phenyliodine diacetate) and aluminum tribromide (AlBr₃). nih.govresearchgate.netrsc.org This system operates under very mild, open-flask conditions at room temperature, offering excellent yields and scalability. nih.govresearchgate.netrsc.org The reagent has demonstrated stability for over a month at 4 °C, adding to its practical appeal. nih.govrsc.org

Tandem ipso-Hydroxylation-Bromination: A particularly innovative and "green" protocol allows for the synthesis of brominated phenols directly from arylboronic acids in a one-pot, one-minute reaction. rsc.org This method uses aqueous hydrogen peroxide for the initial ipso-hydroxylation, followed by in-situ bromination facilitated by H₂O₂/HBr. rsc.org This tandem approach is highly efficient, scalable, and avoids the need for chromatographic purification, representing a significant advancement in the synthesis of functionalized phenols. rsc.org

Table 1: Comparison of Synthetic Approaches for Halogenated Phenols

| Method | Reagents | Key Advantages | Limitations |

|---|---|---|---|

| Classical Bromination | Br₂ in solvent | Well-established, direct | Use of hazardous Br₂, risk of over-bromination |

| Diazotization | NaNO₂, H₂SO₄, then H₂O | Reliable, good for specific isomers | Multi-step, requires aniline precursor |

| Oxidative Bromination | KBr, Oxidant (e.g., H₂O₂) | "Greener", avoids elemental bromine | Can require catalysts, conditions vary |

| Hypervalent Iodine | PIDA, AlBr₃ | Very mild conditions, scalable, stable reagent | Reagent must be pre-mixed or generated in situ |

| Tandem Hydroxylation | Arylboronic acid, H₂O₂, HBr | Extremely fast, one-pot, "green" | Requires boronic acid precursor |

Carbonyl Chloride Formation: Phosgene (B1210022) and Phosgene Equivalent Approaches

Once 3-bromo-4-fluorophenol is obtained, the next crucial step is the introduction of the chloroformate group (-O(C=O)Cl). This is achieved by reacting the phenolic hydroxyl group with phosgene or a phosgene equivalent.

Classical Phenol Chlorocarbonylation using Phosgene

The traditional and most direct industrial method for converting phenols to chloroformates is the reaction with phosgene (COCl₂). google.compatsnap.com Phosgene is a highly reactive and effective reagent for this transformation.

The reaction involves the nucleophilic attack of the phenol on the carbonyl carbon of phosgene, leading to the displacement of a chloride ion and the formation of the chloroformate, with hydrogen chloride (HCl) as a byproduct. google.com To drive the reaction to completion and neutralize the HCl, a base is typically used. In industrial settings, the process is often optimized by using catalytic amounts of an N,N-dialkylated acid amide (like DMF) and continuously removing the HCl gas from the reaction zone, which allows for a quantitative conversion and high purity of the final product. google.com Despite its efficiency, the extreme toxicity of phosgene gas necessitates stringent safety protocols and specialized handling equipment.

Utilization of Solid Phosgene (Triphosgene) in Aryl Chloroformate Synthesis

To mitigate the significant hazards associated with phosgene gas, solid phosgene equivalents have become the preferred reagents in laboratory and, increasingly, in industrial settings. Triphosgene (B27547), or bis(trichloromethyl) carbonate (BTC), is the most common of these substitutes.

Triphosgene is a stable, crystalline solid that is much safer to handle and store than gaseous phosgene. In the presence of a catalyst, such as a tertiary amine or activated carbon, triphosgene decomposes to release three equivalents of phosgene in situ. This controlled, on-demand generation allows the reaction with a phenol to proceed smoothly, often under milder conditions and with improved yields compared to the direct use of phosgene gas. The general procedure involves dissolving the phenol and a base (like pyridine (B92270) or triethylamine) in an inert solvent and adding a solution of triphosgene. The reaction is typically exothermic and proceeds readily to form the desired aryl chloroformate.

Exploration of Palladium-Catalyzed Carbonylation Reactions for Chloroformate Formation

Palladium-catalyzed carbonylation reactions represent a cornerstone of modern organic synthesis, offering powerful ways to form carbonyl-containing compounds. However, the direct synthesis of aryl chloroformates from phenols via this methodology is not a well-established route and remains an area of exploration.

Current research in palladium-catalyzed carbonylation of phenol derivatives has primarily focused on the synthesis of carbonates and esters, rather than the highly reactive chloroformate intermediates. For example, the oxidative carbonylation of phenols using a palladium catalyst, carbon monoxide (CO), and an oxidant typically yields diphenyl carbonates (Ar-O-CO-O-Ar). core.ac.uk This process involves the coupling of two phenol molecules with one molecule of CO.

Other studies have demonstrated the palladium-catalyzed synthesis of aryl esters (Ar-O-CO-Ar') by coupling phenols with aryl halides in the presence of a CO source, such as chloroform (B151607). nih.gov These transformations proceed through a catalytic cycle that involves the formation of an aroyl-palladium intermediate, which is then intercepted by the phenol.

The direct catalytic synthesis of an aryl chloroformate (Ar-O-CO-Cl) from a phenol is challenging. The chloroformate product itself is highly reactive and could potentially react further under the catalytic conditions required for its formation. Consequently, palladium-catalyzed methods for producing aryl chloroformates are not commonly reported, and the field continues to rely on stoichiometric reagents like phosgene or its solid equivalents for this specific transformation.

Green Chemistry Innovations in 3-Bromo-4-fluorophenyl Chloroformate Synthesis

Recent advancements in chemical synthesis are paving the way for more environmentally responsible methods of producing aryl chloroformates. These innovations are centered on redesigning traditional processes to be inherently safer and more resource-efficient, addressing the challenges posed by hazardous reagents and waste generation.

Solvent-Free and Mechanochemical Synthetic Strategies

A significant advancement in green synthesis is the adoption of solvent-free reaction conditions, which directly addresses the environmental impact of volatile organic compounds (VOCs). Mechanochemistry, particularly through techniques like ball milling, offers a promising alternative to traditional solvent-based methods. In this approach, mechanical energy is used to initiate and sustain chemical reactions between solid-state reactants.

For the synthesis of this compound, a hypothetical mechanochemical process would involve milling the solid precursor, 3-bromo-4-fluorophenol, with a solid phosgene equivalent, such as triphosgene. This method eliminates the need for organic solvents, thereby reducing waste streams and simplifying product purification. The high-energy collisions inside the mill can overcome activation barriers and promote the reaction in a controlled, efficient manner. Such solvent-free strategies are advantageous for their reduced environmental footprint, operational simplicity, and potential for lower energy consumption compared to conventional methods requiring heating and solvent recovery.

Atom Economy and Waste Minimization Principles in Chloroformate Production

The principle of atom economy is fundamental to green chemistry, aiming to maximize the incorporation of all reactant materials into the final product. The primary synthesis route for this compound involves the reaction of 3-bromo-4-fluorophenol with a phosgenating agent like phosgene or triphosgene. The idealized reaction is:

C₆H₄BrFO + COCl₂ → C₇H₃BrClFO₂ + HCl

This reaction is inherently efficient, with the only major byproduct being hydrogen chloride (HCl). While this prevents a 100% atom economy, the reaction is still considered highly atom-economical as the majority of atoms from the reactants are incorporated into the desired chloroformate product.

| Compound | Formula | Molecular Weight (g/mol) | Role |

|---|---|---|---|

| 3-Bromo-4-fluorophenol | C₆H₄BrFO | 191.00 | Reactant |

| Phosgene | COCl₂ | 98.92 | Reactant |

| This compound | C₇H₃BrClFO₂ | 253.45 | Product |

| Hydrogen Chloride | HCl | 36.46 | Byproduct |

| Atom Economy (%) = (MW of Product / Σ MW of Reactants) * 100 = (253.45 / (191.00 + 98.92)) * 100 | 87.42% |

Waste minimization extends beyond atom economy to include the choice of reagents. Phosgene is a highly toxic gas, posing significant handling and safety risks. A key green innovation is the use of safer phosgene surrogates. Triphosgene, or bis(trichloromethyl) carbonate, is a stable, crystalline solid that is easier and safer to handle, transport, and store. It can be used to generate phosgene in situ, ensuring that the toxic gas is consumed as it is produced, thereby minimizing the risk of accidental release. Further waste reduction is achieved by optimizing reaction conditions to avoid excess reagents and by recycling solvents where their use is unavoidable.

Development of Catalytic and Environmentally Benign Reaction Pathways

Modern synthetic chemistry is increasingly focused on developing catalytic and alternative energy-driven pathways that are more environmentally benign.

Catalytic Approaches: The reaction between phenols and phosgene surrogates like triphosgene can be significantly enhanced through catalysis. Organic bases such as pyridine or tertiary amines, and organic amides like dimethylformamide (DMF), are effective catalysts that can improve reaction rates and yields under milder conditions. For aryl chloroformates, catalysts like triphenyl phosphite (B83602) have also been employed to facilitate the reaction with phosgene at elevated temperatures. Catalytic processes are a cornerstone of green chemistry as they reduce the energy requirements of a reaction and minimize the need for stoichiometric reagents that would otherwise end up as waste.

Flow Chemistry: The use of continuous flow reactors represents a major technological advance for safely producing chloroformates. In a flow system, small quantities of reactants are continuously mixed and reacted in a microreactor or tube. This method offers superior control over reaction parameters like temperature and mixing, and significantly enhances safety by minimizing the volume of hazardous materials present at any given time. For the synthesis of chloroformates using triphosgene, flow chemistry prevents the accumulation of toxic phosgene, making the process inherently safer for industrial-scale production.

Photochemical Synthesis: An innovative and environmentally benign pathway is the "photo-on-demand" synthesis, which uses light to generate phosgene in situ from a much safer precursor, chloroform (CHCl₃). In this process, a solution of chloroform and the precursor phenol is irradiated with UV light in the presence of oxygen. The photochemical oxidation of chloroform produces the required phosgene, which immediately reacts with the phenol to form the desired chloroformate. This method avoids the use of phosgene or triphosgene altogether and uses chloroform as both the reagent and the solvent, showcasing a highly efficient and safer reaction design.

| Methodology | Key Reagents | Advantages | Green Chemistry Principle Addressed |

|---|---|---|---|

| Traditional Batch Synthesis | Phenol, Phosgene Gas | Well-established, high conversion | (Less aligned with green principles) |

| Catalytic Batch (with Triphosgene) | Phenol, Triphosgene, Catalyst (e.g., Pyridine, DMF) | Uses safer solid phosgene surrogate, improved reaction rates, milder conditions. | Safer Chemistry, Catalysis, Waste Prevention |

| Continuous Flow Synthesis | Phenol, Triphosgene, Catalyst | Enhanced safety by minimizing reagent volume, superior process control, efficient. | Inherently Safer Chemistry, Process Control |

| Photo-on-Demand Synthesis | Phenol, Chloroform, Oxygen, UV Light | Avoids phosgene/triphosgene, in situ reagent generation, high safety profile. | Inherently Safer Chemistry, Use of Renewable Energy (light), Atom Economy |

Mechanistic Investigations of 3 Bromo 4 Fluorophenyl Chloroformate Reactivity

Solvolytic Reaction Pathways of Aryl Chloroformates

The solvolysis of aryl chloroformates typically proceeds through one of two competing mechanisms: a bimolecular nucleophilic addition-elimination pathway or a unimolecular ionization pathway. The prevalence of one pathway over the other is dictated by the ability of the solvent to stabilize charged intermediates and to act as a nucleophile. mdpi.commdpi.com

The most common pathway for aryl chloroformates, especially in nucleophilic solvents, is the stepwise addition-elimination (A_N + D_N) mechanism. nih.govrsc.org This process involves two distinct steps. First, a solvent molecule acting as a nucleophile attacks the electrophilic carbonyl carbon. This rate-determining step leads to the formation of a transient, negatively charged tetrahedral intermediate. researchgate.net In the second, faster step, the carbon-oxygen double bond is reformed by expelling the chloride ion as the leaving group.

This mechanism is often supported by general-base catalysis, where a second solvent molecule assists in deprotonating the attacking nucleophile, thereby increasing its nucleophilicity. Evidence for this includes significant kinetic solvent isotope effects (k_MeOH/k_MeOD values greater than 2) and negative entropies of activation, which are indicative of a highly ordered, bimolecular transition state. For phenyl chloroformate, this pathway is the dominant mechanism across a wide range of common solvents. nih.govnih.gov

In solvents with high ionizing power and low nucleophilicity, such as those containing fluoroalcohols like 2,2,2-trifluoroethanol (B45653) (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP), an alternative unimolecular (S_N_1-like) ionization pathway can become significant or even dominant. mdpi.comnih.govmdpi.com This mechanism involves the slow, rate-determining departure of the chloride ion to form a planar aryloxycarbonylium (a type of carboxylium) ion intermediate. This highly reactive cation is then rapidly captured by a solvent molecule (nucleophile) to yield the final product. wikipedia.orgchemistrysteps.com

This pathway is favored when the resulting carboxylium ion is sufficiently stabilized and when the solvent is capable of supporting ion formation but is too weakly nucleophilic to favor the bimolecular addition pathway. libretexts.org While less common for aryl chloroformates than for their alkyl counterparts (especially those forming stable tertiary carbocations), this ionization mechanism can compete with or overtake the addition-elimination pathway under specific solvent conditions. nih.govhilarispublisher.com Studies on compounds like 4-fluorophenyl chlorothionoformate have shown that such dual mechanisms are plausible, with the ionization channel becoming prominent in highly ionizing aqueous fluoroalcohol mixtures. hilarispublisher.comnih.gov

Influence of Substituents on Chloroformate Reaction Kinetics

Substituents on the aryl ring profoundly impact the reaction rate and mechanism by altering the electronic properties of the chloroformate. These effects are transmitted through a combination of inductive and resonance interactions.

The reactivity of 3-Bromo-4-fluorophenyl chloroformate is dictated by the strong electron-withdrawing inductive effects of the fluorine and bromine substituents. Both halogens pull electron density from the aromatic ring, making the aryloxy group a better leaving group and, more importantly, increasing the electrophilicity of the carbonyl carbon. This heightened positive character at the reaction center accelerates the rate-determining nucleophilic attack in the addition-elimination mechanism. mdpi.com

The fluorine at the para-position and the bromine at the meta-position both exert a powerful -I (negative inductive) effect. While halogens can also exert a +R (positive resonance) effect by donating a lone pair of electrons, this is generally weaker and is outweighed by their inductive pull, especially for fluorine. The net effect is a significant withdrawal of electron density, which should make this compound more reactive towards nucleophilic attack than the unsubstituted phenyl chloroformate. mdpi.com Steric effects from these substituents are generally considered minimal as they are positioned on the aryl ring, away from the immediate reaction center at the carbonyl carbon.

To contextualize the reactivity of this compound, it is useful to compare it with other substituted aryl chloroformates. The reaction kinetics are highly sensitive to whether the substituent is electron-donating or electron-withdrawing. mdpi.com

p-Methoxyphenyl chloroformate : The methoxy (B1213986) group is strongly electron-donating through resonance (+R effect). This stabilizes the ground state, making the carbonyl carbon less electrophilic and slowing the rate of nucleophilic attack compared to phenyl chloroformate. mdpi.com

Phenyl chloroformate : This serves as the baseline for comparison. Its solvolysis is well-established to proceed via the addition-elimination mechanism in most solvents. rsc.orgmdpi.com

p-Nitrophenyl chloroformate : The nitro group is a very strong electron-withdrawing group (-I, -R effects). It significantly increases the electrophilicity of the carbonyl carbon, leading to a much faster solvolysis rate than phenyl chloroformate, also via the addition-elimination pathway. mdpi.com

Based on this trend, this compound, with its two strongly electron-withdrawing halogen substituents, is expected to have a solvolysis rate that is significantly faster than phenyl chloroformate and likely closer to, or potentially exceeding, that of p-nitrophenyl chloroformate. The mechanism is anticipated to be predominantly addition-elimination due to the enhanced electrophilicity of the reaction center. mdpi.com

Solvent Effects and Grunwald-Winstein Analysis in Solvolysis

The extended Grunwald-Winstein equation is a powerful linear free energy relationship used to quantify the effects of solvent nucleophilicity and ionizing power on solvolysis rates. nih.govnih.gov The equation is expressed as:

log(k/k₀) = lN_T + mY_Cl

where k and k₀ are the solvolysis rate constants in a given solvent and in the reference solvent (80% ethanol/water), respectively. N_T is the solvent nucleophilicity parameter, and Y_Cl is the solvent ionizing power parameter for a chloride leaving group. The sensitivity parameters, l and m, provide critical insight into the reaction mechanism. nih.gov

A high l value (typically > 1.0) and a moderate m value (typically 0.3–0.6) indicate a high sensitivity to solvent nucleophilicity, which is characteristic of the bimolecular addition-elimination pathway . mdpi.com

A low l value (typically < 0.5) and a high m value (typically > 0.7) suggest the reaction rate is primarily dependent on the solvent's ability to stabilize ions, which is the hallmark of a unimolecular ionization (S_N_1) mechanism . mdpi.commdpi.com

Studies on various aryl chloroformates have established benchmark sensitivity values for these pathways.

| Compound | Predominant Mechanism | l Value | m Value | l/m Ratio | Reference |

|---|---|---|---|---|---|

| Phenyl Chloroformate | Addition-Elimination | 1.66 | 0.56 | 2.96 | nih.govmdpi.com |

| p-Nitrophenyl Chloroformate | Addition-Elimination | 1.68 | 0.46 | 3.65 | mdpi.com |

| p-Methoxyphenyl Chloroformate | Addition-Elimination | 1.58 | 0.57 | 2.77 | mdpi.com |

| Phenyl Chlorodithioformate | Ionization (SN1) | 0.55 | 0.84 | 0.65 | mdpi.com |

For this compound, the strong electron-withdrawing nature of the substituents is expected to favor the addition-elimination pathway. Therefore, its solvolysis would be predicted to yield high l values (≈1.6–1.7) and moderate m values (≈0.5), similar to those observed for phenyl chloroformate and p-nitrophenyl chloroformate. mdpi.com However, as seen with other halogenated aryl compounds, a competing ionization pathway might emerge in the most highly ionizing and least nucleophilic solvents. hilarispublisher.comnih.gov

Quantification of Solvent Ionizing Power and Nucleophilicity

The rate of a solvolysis reaction is profoundly influenced by the properties of the solvent in which it is conducted. Two key solvent properties that are quantified to understand these effects are the solvent ionizing power and solvent nucleophilicity. The Grunwald-Winstein equations are linear free energy relationships that are instrumental in evaluating solvolytic mechanisms.

The extended Grunwald-Winstein equation is given as:

log(k/k₀) = lNT + mYCl

where:

k is the rate constant for solvolysis in a given solvent.

k₀ is the rate constant for solvolysis in the reference solvent (80% ethanol/20% water).

l is the sensitivity of the solvolysis to changes in solvent nucleophilicity.

NT is the solvent nucleophilicity parameter.

m is the sensitivity of the solvolysis to changes in solvent ionizing power.

YCl is the solvent ionizing power parameter, based on the solvolysis of 1-adamantyl chloride.

Solvent nucleophilicity (NT) is a measure of the solvent's ability to act as a nucleophile, while solvent ionizing power (YCl) reflects its ability to stabilize the formation of charged intermediates. A diverse range of solvents with varying NT and YCl values are used to probe reaction mechanisms. For instance, highly nucleophilic solvents would favor pathways where the solvent directly participates in the rate-determining step, whereas solvents with high ionizing power would facilitate mechanisms involving charge separation.

The table below presents a selection of solvents and their respective NT and YCl values, which are critical for the correlation analyses discussed in the subsequent section.

| Solvent | NT | YCl |

|---|---|---|

| 100% Ethanol | +0.37 | -2.52 |

| 90% Ethanol | +0.16 | -0.89 |

| 80% Ethanol | 0.00 | 0.00 |

| 100% Methanol | +0.17 | -1.19 |

| 90% Acetone | -0.37 | -0.86 |

| 80% Acetone | -0.41 | 0.17 |

| 97% TFE | -3.30 | 2.83 |

| 97% HFIP | -5.26 | 5.17 |

Correlation Analyses for Mechanistic Elucidation

Correlation analysis using the extended Grunwald-Winstein equation is a powerful tool for elucidating the mechanism of solvolysis reactions. The sensitivities, l and m, provide insight into the nature of the transition state. For aryl chloroformates, the predominant mechanism is typically a bimolecular addition-elimination pathway. mdpi.com

In this mechanism, the solvent molecule first adds to the carbonyl carbon to form a tetrahedral intermediate, which then eliminates the chloride ion. The l value is indicative of the degree of nucleophilic participation by the solvent in the rate-determining step, while the m value reflects the extent of charge separation in the transition state.

For phenyl chloroformate, a benchmark for this class of compounds, the solvolysis over a wide range of solvents yields an l value of approximately 1.66 and an m value of around 0.56. nih.gov These values are characteristic of an addition-elimination mechanism where the addition step is rate-determining. The high l value signifies substantial covalent participation of the solvent in the transition state, and the moderate m value suggests a degree of charge separation as the tetrahedral intermediate is formed.

For this compound, the electron-withdrawing nature of the bromo and fluoro substituents on the phenyl ring is expected to influence the reactivity. These substituents would make the carbonyl carbon more electrophilic, thereby accelerating the nucleophilic attack by the solvent. Consequently, it is predicted that this compound would also solvolyze via an addition-elimination mechanism. The l and m values are anticipated to be similar to those of other substituted phenyl chloroformates, such as p-nitrophenyl chloroformate, which has l and m values of 1.68 and 0.46, respectively. mdpi.com The ratio of l/m can also be informative, with higher ratios suggesting a more associative character in the transition state.

The table below shows the Grunwald-Winstein parameters for some relevant chloroformates.

| Compound | l value | m value | l/m ratio |

|---|---|---|---|

| Phenyl chloroformate | 1.66 | 0.56 | 2.96 |

| p-Methoxyphenyl chloroformate | 1.60 | 0.57 | 2.80 |

| p-Nitrophenyl chloroformate | 1.68 | 0.46 | 3.65 |

Mechanistic Divergence: Comparison with Thiocarbonyl Analogs

A comparison of the reactivity of chloroformates with their thiocarbonyl analogs, such as chlorothionoformates, reveals significant mechanistic differences. The substitution of the carbonyl oxygen with sulfur has a profound effect on the reaction pathway.

Studies on 4-fluorophenyl chlorothionoformate have shown that its solvolysis can proceed through dual mechanistic channels: a bimolecular addition-elimination pathway and a unimolecular ionization pathway. nih.gov The dominance of one pathway over the other is highly dependent on the solvent's nucleophilicity and ionizing power. nih.gov In less ionizing, more nucleophilic solvents, the addition-elimination mechanism is favored. However, in highly ionizing and poorly nucleophilic solvents, such as aqueous fluoroalcohols, an SN1-type ionization mechanism can become significant. nih.gov

This mechanistic duality is in contrast to the behavior of aryl chloroformates like 4-fluorophenyl chloroformate, which typically adhere to the addition-elimination pathway across a wide range of solvents. The greater propensity of the thiocarbonyl analog to undergo ionization is attributed to the ability of the sulfur atom to better stabilize a positive charge on the adjacent carbon, thus facilitating the formation of a resonance-stabilized acylium ion intermediate.

For this compound, it is expected to follow the addition-elimination pathway characteristic of chloroformates. Its hypothetical thiocarbonyl analog, 3-Bromo-4-fluorophenyl chlorothionoformate, would likely exhibit the mechanistic diversity seen in other aryl chlorothionoformates. This would manifest as a poor correlation with the extended Grunwald-Winstein equation when all solvents are considered together, but better correlations when the data is dissected into solvent sets that favor either the bimolecular or the unimolecular pathway. nih.gov

Advanced Applications of 3 Bromo 4 Fluorophenyl Chloroformate in Organic Synthesis

Role as a Versatile Synthon for Carbonyl Group Introduction

3-Bromo-4-fluorophenyl chloroformate is an effective acylating agent, functioning as a synthon for the introduction of the 3-bromo-4-fluorophenoxycarbonyl moiety. The core of its reactivity lies in the chloroformate functional group (-O-C(O)-Cl). The carbonyl carbon is highly electrophilic, readily attacked by a wide range of nucleophiles. The chloride ion is an excellent leaving group, facilitating nucleophilic acyl substitution reactions.

This reactivity allows for the efficient transfer of the aryloxycarbonyl group to nucleophilic substrates such as alcohols, phenols, and amines. The electron-withdrawing effects of the bromine and fluorine atoms on the phenyl ring further enhance the electrophilicity of the carbonyl carbon, making the compound more reactive than unsubstituted phenyl chloroformate. This heightened reactivity enables reactions to proceed under mild conditions, which is crucial when working with sensitive or complex molecules.

Synthesis of Carbamates and Related N-Functionalized Derivatives

One of the most significant applications of this compound is in the synthesis of N-functionalized derivatives, particularly carbamates. These reactions are fundamental in medicinal chemistry and materials science.

Amine Reactivity and Carbamate (B1207046) Formation

This compound reacts readily with primary and secondary amines to yield the corresponding N-aryl carbamates. The reaction involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbonyl carbon of the chloroformate. This process results in the displacement of the chloride leaving group and the formation of a stable carbamate linkage. Typically, a non-nucleophilic base, such as pyridine (B92270) or triethylamine, is added to the reaction mixture to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.

The general mechanism for this reaction is a cornerstone of carbamate synthesis and is applicable to a wide array of amines.

Table 1: Reaction of this compound with Various Amines

| Amine Type | Substrate Example | Product Type |

|---|---|---|

| Primary Aliphatic | Ethylamine | N-Ethyl-3-bromo-4-fluorophenyl carbamate |

| Secondary Aliphatic | Diethylamine | N,N-Diethyl-3-bromo-4-fluorophenyl carbamate |

| Primary Aromatic | Aniline (B41778) | N-Phenyl-3-bromo-4-fluorophenyl carbamate |

This table illustrates the versatility of the reagent in reacting with different classes of amines to form the corresponding carbamate products.

Derivatization to Form Mixed Anhydrides and Activated Esters

Beyond carbamate formation, this compound is instrumental in activating carboxylic acids, a critical step in the formation of ester and amide bonds, including the peptide bonds that constitute the backbone of proteins.

Intermolecular Reactions with Carboxylic Acids

This compound reacts with carboxylic acids to form mixed carbonic-carboxylic anhydrides. This reaction is typically carried out in the presence of a tertiary amine, which deprotonates the carboxylic acid to form a more nucleophilic carboxylate salt. google.com The carboxylate then attacks the chloroformate, displacing the chloride ion to yield the mixed anhydride (B1165640).

The resulting mixed anhydride is a highly activated form of the original carboxylic acid. The 3-bromo-4-fluorophenoxycarbonyl portion of the molecule is a good leaving group, making the carboxylic acid's carbonyl carbon highly susceptible to subsequent nucleophilic attack.

Utility in Peptide Bond Formation Methodologies

The mixed anhydride method is a well-established strategy for peptide bond formation. google.comresearchgate.net In this approach, an N-protected amino acid is activated by reacting it with a chloroformate, such as isobutyl chloroformate or, in this context, this compound, to form a mixed anhydride. researchgate.netuni-kiel.de This activated intermediate is not isolated but is immediately reacted in situ with the free amino group of a second amino acid or peptide fragment. The amino group preferentially attacks the carbonyl carbon of the N-protected amino acid, forming the desired peptide bond and releasing the 3-bromo-4-fluorophenol (B1273239) and carbon dioxide as byproducts. uni-kiel.de

The choice of chloroformate is crucial, as it can influence the reaction's efficiency and the extent of side reactions, such as the formation of urethane (B1682113) byproducts or racemization at the chiral center of the amino acid. researchgate.netuni-kiel.de The bulky and electron-withdrawing nature of the 3-bromo-4-fluorophenyl group can modulate the reactivity of the two carbonyl centers in the mixed anhydride, potentially enhancing the selectivity of the aminolysis reaction at the desired position.

Table 2: Key Steps in Mixed Anhydride Method for Peptide Coupling

| Step | Description | Reactants | Intermediate/Product |

|---|---|---|---|

| 1. Activation | An N-protected amino acid is deprotonated and reacts with the chloroformate. | N-protected amino acid, Tertiary amine, this compound | Mixed carbonic-carboxylic anhydride |

| 2. Coupling | The free amino group of a second amino acid attacks the activated carbonyl. | Mixed anhydride, C-protected amino acid ester | N- and C-protected dipeptide |

This table outlines the sequential process of activating a carboxylic acid and its subsequent reaction to form a peptide bond using the mixed anhydride methodology.

Integration into Complex Heterocyclic Systems

This compound serves as a versatile reagent in the synthesis of complex heterocyclic systems, which are foundational structures in many biologically active compounds. Its utility stems from the reactive chloroformate group, which can be transformed into various functionalities, and the substituted phenyl ring, which can be further modified through cross-coupling reactions.

Precursor to Beta-Lactam Ring Systems via Ketene (B1206846) Chemistry

The synthesis of β-lactams, a core structural motif in many antibiotic drugs, can be achieved through the [2+2] cycloaddition of a ketene and an imine, a transformation known as the Staudinger reaction. nih.govorganic-chemistry.org While direct use of this compound to generate the corresponding ketene is not extensively documented, a plausible and chemically sound pathway involves its conversion to 3-bromo-4-fluorophenylacetic acid.

This transformation can be followed by the reaction of the resulting carboxylic acid with a dehydrating agent or its conversion to an acid chloride, which upon treatment with a non-nucleophilic base, would generate the highly reactive 3-bromo-4-fluorophenylketene. This ketene intermediate can then undergo a [2+2] cycloaddition with a wide variety of imines to afford the corresponding β-lactam, 4-(3-bromo-4-fluorophenyl)azetidin-2-one. bldpharm.com The general scheme for this transformation is depicted below:

Scheme 1: Plausible Synthetic Route to 4-(3-Bromo-4-fluorophenyl)azetidin-2-one via a Ketene Intermediate

Hydrolysis: this compound is hydrolyzed to 3-bromo-4-fluorophenylacetic acid.

Acid Chloride Formation: The carboxylic acid is treated with a chlorinating agent such as thionyl chloride to yield 3-bromo-4-fluorophenylacetyl chloride.

Ketene Formation and Cycloaddition: The acid chloride, in the presence of a tertiary amine base, eliminates HCl to form 3-bromo-4-fluorophenylketene in situ. This ketene then reacts with an imine to produce the β-lactam ring system.

The presence of the bromo and fluoro substituents on the phenyl ring of the resulting β-lactam provides opportunities for further functionalization, making this a valuable intermediate in the synthesis of more complex molecules.

Strategic Incorporation into Bioactive Molecule Scaffolds and Pharmaceutical Intermediates

The 3-bromo-4-fluorophenyl moiety is a key structural component in a variety of pharmaceutical candidates due to the favorable physicochemical properties conferred by the halogen substituents. nih.gov this compound is an excellent starting material for introducing this moiety into bioactive scaffolds. The chloroformate group can react with nucleophiles such as amines and alcohols to form stable carbamate and carbonate linkages, respectively.

This reactivity allows for the strategic incorporation of the 3-bromo-4-fluorophenyl group into larger molecules, including peptides, alkaloids, and other natural product analogues. For instance, the reaction of this compound with an amino group on a core scaffold can be used to synthesize a variety of derivatives for structure-activity relationship (SAR) studies.

Furthermore, the bromine atom on the phenyl ring serves as a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions. This enables the formation of carbon-carbon and carbon-nitrogen bonds, significantly increasing the molecular complexity and allowing for the synthesis of diverse libraries of compounds for high-throughput screening.

An example of a pharmaceutical intermediate that can be derived from this starting material is 3-bromo-4-fluorobenzoic acid, which is used in the synthesis of insecticides. google.com

Table 1: Potential Reactions for Incorporating the 3-Bromo-4-fluorophenyl Moiety

| Reaction Type | Nucleophile/Reagent | Resulting Linkage/Structure |

| Carbamate Formation | Primary or Secondary Amine | -NH-C(O)O-(3-bromo-4-fluorophenyl) |

| Carbonate Formation | Alcohol or Phenol (B47542) | -O-C(O)O-(3-bromo-4-fluorophenyl) |

| Suzuki Coupling | Arylboronic acid | Biaryl system |

| Heck Coupling | Alkene | Substituted alkene |

| Buchwald-Hartwig Amination | Amine | Arylamine |

Retrosynthetic Strategies Employing this compound

Retrosynthetic analysis is a powerful tool for planning the synthesis of complex organic molecules by working backward from the target molecule to simpler, commercially available starting materials. ias.ac.inhilarispublisher.com this compound is a valuable starting material in retrosynthesis due to its trifunctional nature: the reactive chloroformate group, the bromine atom amenable to cross-coupling, and the fluorine atom that can influence the electronic properties of the molecule.

When a target molecule contains a 3-bromo-4-fluorophenoxycarbonyl group or a 3-bromo-4-fluorophenyl group attached to a heteroatom, a logical retrosynthetic disconnection involves breaking the bond to this group, leading back to this compound as the synthon for this portion of the molecule.

Figure 1: Retrosynthetic Disconnection of a Hypothetical Bioactive Molecule

This strategy simplifies the synthesis by breaking down the target molecule into two more manageable fragments. The subsequent forward synthesis would then involve the reaction of the complex amine with this compound.

Furthermore, if the target molecule contains a more complex biaryl structure with a 4-fluorophenyl substituent, a retrosynthetic analysis might involve a Suzuki or other palladium-catalyzed cross-coupling reaction as a key step. In this case, the disconnection would lead back to a boronic acid or other organometallic reagent and this compound (or a derivative thereof) as the aryl halide partner. This highlights the strategic importance of this compound in the design of convergent synthetic routes.

Computational and Theoretical Studies on 3 Bromo 4 Fluorophenyl Chloroformate

Quantum Chemical Calculations for Molecular Structure and Reactivity

No available studies were found that detail the use of quantum chemical methods to determine the optimized geometry, bond lengths, bond angles, or electronic structure of 3-Bromo-4-fluorophenyl chloroformate.

Reaction Pathway Modeling and Transition State Analysis

There is no published research modeling the reaction pathways involving this compound or analyzing the transition states of its potential chemical transformations.

Prediction of Spectroscopic Parameters and Electronic Properties

Computational predictions for spectroscopic data (such as NMR, IR, or UV-Vis spectra) and electronic properties (like HOMO-LUMO gap or dipole moment) for this compound are not present in the current body of scientific literature.

Structure-Reactivity Relationship (SAR) Studies Through Computational Chemistry

No SAR studies employing computational techniques to investigate how the structural features of this compound influence its chemical reactivity or biological activity have been published.

Further research is required to explore the computational and theoretical aspects of this compound. Such studies would be valuable for providing a deeper understanding of its chemical behavior and for guiding its potential applications in synthesis and materials science.

Future Directions and Emerging Research Avenues

Development of Novel Catalytic Systems for 3-Bromo-4-fluorophenyl Chloroformate Transformations

The transformation of this compound into valuable derivatives such as carbamates, carbonates, and esters is a cornerstone of its utility. Future research is increasingly focused on moving beyond classical stoichiometric reactions, which often require harsh conditions and base scavengers, towards more sophisticated catalytic systems.

One promising area is the development of catalysts for phosgene-free synthesis routes. For instance, novel photochemical methods have been reported for the in situ synthesis of chloroformates from chloroform (B151607) and an alcohol, which can then be converted to carbonates and carbamates in a one-pot process. researchgate.net Adapting such photo-on-demand phosgenation reactions could provide a safer route to this compound and its derivatives. researchgate.net Another approach involves the use of triphosgene (B27547), a safer phosgene (B1210022) substitute, with amine catalysts like tributylamine (B1682462) to produce chloroformates. epo.org Research into more efficient and selective catalysts for this process, potentially involving organocatalysis or transition-metal catalysis, could enhance reaction rates and yields under milder conditions.

For the subsequent transformations of the chloroformate, catalytic systems that can activate the C-Cl bond selectively or facilitate reactions with nucleophiles under neutral conditions are highly desirable. This could involve designing Lewis acid or base catalysts that enhance the electrophilicity of the chloroformate carbonyl group or activate the nucleophile, leading to cleaner reactions with fewer byproducts.

Advanced Applications in Materials Science and Polymer Chemistry

The bifunctional nature of this compound—a reactive chloroformate group for polymerization and halogenated sites for further modification—makes it a compelling building block for advanced materials. The chloroformate moiety is a key precursor for the synthesis of polycarbonates and polyurethanes. researchgate.net

Future research will likely explore the incorporation of the 3-bromo-4-fluorophenyl moiety into polymer backbones to impart specific properties. The presence of bromine and fluorine atoms can enhance:

Thermal Stability: Halogenated aromatic rings are known to increase the decomposition temperature of polymers.

Flame Retardancy: Bromine-containing compounds are widely used as flame retardants.

Optical Properties: The refractive index and other optical characteristics of polymers can be tuned by incorporating heavy atoms like bromine.

Chemical Resistance: Fluorine substitution can increase the material's resistance to chemical attack and improve its hydrophobic properties.

The bromine atom also serves as a synthetic handle for post-polymerization modification via cross-coupling reactions (e.g., Suzuki or Sonogashira coupling), allowing for the grafting of other functional groups onto the polymer chain. This could lead to the development of functional materials for electronics, membranes, or advanced coatings.

| Polymer Type | Linkage Formed from Chloroformate | Potential Properties Imparted by Bromo-Fluoro-Phenyl Group | Potential Applications |

|---|---|---|---|

| Polycarbonates | Carbonate Ester (-O-C(O)-O-) | High Refractive Index, Flame Retardancy, Thermal Stability | Optical lenses, electronic components, protective coatings |

| Polyurethanes | Carbamate (B1207046) (Urethane) (-N(H)-C(O)-O-) | Enhanced Durability, Chemical Resistance, Flame Retardancy | High-performance foams, elastomers, adhesives |

Continuous Flow and Microreactor Technologies for Scalable Synthesis

The industrial synthesis of chloroformates often involves hazardous reagents like phosgene, necessitating stringent safety protocols. Continuous flow and microreactor technologies offer a paradigm shift for the safe and scalable synthesis of this compound. epo.org These technologies confine reactions to small-volume channels, offering significant advantages over traditional batch processing. chimia.ch

Key benefits of applying this technology include:

Enhanced Safety: The small internal volume of microreactors minimizes the amount of hazardous material present at any given time, reducing the risk of thermal runaway. rsc.org

Precise Process Control: The high surface-area-to-volume ratio allows for superior heat transfer and precise temperature control, which can lead to higher yields and selectivity. chimia.chmdpi.com

Improved Mixing: Rapid and efficient mixing in microchannels prevents the formation of concentration gradients and localized hotspots. chimia.ch

Scalability: Production can be scaled up by operating the reactor for longer durations or by using multiple reactors in parallel (numbering-up), bypassing the challenges of scaling up batch reactors. researchgate.netfigshare.com

Patented continuous flow processes for producing chloroformates already exist, where an alcohol is reacted with phosgene in a concurrent flow system. google.com Similar setups, potentially using triphosgene and an amine in a flow reactor, could be optimized for this compound production. epo.org This approach not only enhances safety but also improves process efficiency and product consistency. rsc.org

| Parameter | Traditional Batch Synthesis | Microreactor/Flow Technology |

|---|---|---|

| Safety | Higher risk due to large volumes of hazardous reagents | Inherently safer due to small reactor hold-up |

| Heat Transfer | Often inefficient, risk of hotspots | Excellent, due to high surface-area-to-volume ratio mdpi.com |

| Reaction Time | Typically longer | Reduced reaction times and increased productivity |

| Scalability | Complex, requires reactor redesign | Simpler, via continuous operation or numbering-up |

| Yield & Selectivity | Variable, can be lower due to poor control | Often improved due to precise control of conditions chimia.ch |

Bio-Inspired and Enzymatic Approaches in Chloroformate Chemistry

The field of biocatalysis offers green and highly selective alternatives to traditional chemical synthesis. While direct enzymatic synthesis of a reactive compound like a chloroformate is challenging, enzymes can be employed in the transformation of related compounds. For example, lipases have been used to catalyze alkoxycarbonylation reactions from vinyl carbonates to produce other carbonate compounds. researchgate.net This points to the potential for using enzymes to catalyze the reactions of this compound with nucleophiles.

Future research could explore:

Enzyme-Catalyzed Carbamate Synthesis: Using enzymes like lipases or proteases to catalyze the reaction between this compound and various amines or amino acids with high regio- and enantioselectivity.

Bio-inspired Catalysts: Designing synthetic catalysts that mimic the active sites and mechanisms of enzymes. nih.gov Such catalysts could perform transformations under mild, aqueous conditions, improving the sustainability of the process. These systems often rely on mimicking key enzymatic functions to achieve high efficiency and selectivity. nih.gov

Biomaterials Integration: Leveraging the reactivity of the chloroformate to attach it to biomolecules, creating hybrid materials. For instance, reacting it with proteins or peptides could be a step in fabricating functional coatings or devices, an approach that draws inspiration from how biological systems create structured materials. researchgate.net

These bio-inspired strategies align with the principles of green chemistry, aiming to reduce waste, avoid harsh reagents, and perform synthesis in environmentally benign solvents like water. researchgate.net

Q & A

(Basic) What are the recommended synthetic protocols for preparing 3-bromo-4-fluorophenyl chloroformate, and how can reaction efficiency be optimized?

To synthesize this compound, a common approach involves reacting 3-bromo-4-fluorophenol with phosgene or a phosgene equivalent (e.g., triphosgene) under anhydrous conditions. Key steps include:

- Using Schlenk-line techniques or nitrogen-purged reactors to exclude moisture .

- Employing a base like pyridine to neutralize HCl byproducts and drive the reaction forward.

- Optimizing stoichiometry (e.g., 1:1.2 molar ratio of phenol to phosgene) and reaction temperature (0–5°C) to minimize side reactions such as hydrolysis .

- Purity can be enhanced via fractional distillation or recrystallization from non-polar solvents.

(Basic) What are the critical safety and storage considerations for handling this compound in laboratory settings?

This compound is moisture-sensitive and reacts vigorously with water, releasing toxic hydrogen chloride gas . Key precautions include:

- Storing under inert atmospheres (argon or nitrogen) in sealed, dark-glass containers at 2–8°C .

- Using dedicated fume hoods with HEPA filters and corrosion-resistant equipment (e.g., PTFE-lined valves).

- Personal protective equipment (PPE): chemical-resistant gloves (e.g., nitrile), face shields, and aprons.

- Emergency protocols: Neutralize spills with sodium bicarbonate or dry sand; avoid aqueous solutions .

(Advanced) How can crystallographic data for this compound derivatives be refined using computational tools?

For crystallographic analysis:

- Structure solution : Use SHELXD or SHELXS for phase determination, particularly for twinned crystals or high-symmetry space groups .

- Refinement : SHELXL is preferred for small-molecule refinement due to its robust handling of anisotropic displacement parameters and hydrogen bonding networks. Key parameters include:

- Visualization tools like ORTEP-3 can generate publication-quality thermal ellipsoid diagrams .

(Advanced) What experimental design strategies are effective for optimizing regioselective reactions involving this compound?

Regioselective functionalization can be achieved via:

- Design of Experiments (DoE) : Systematic variation of catalysts (e.g., DMAP vs. N-methylimidazole), solvents (e.g., THF vs. DCM), and temperature to identify optimal conditions .

- Kinetic studies : Monitor reaction progress using LC-MS or in situ IR spectroscopy to detect intermediates (e.g., carbonyl stretching at ~1750–1800 cm⁻¹) .

- Substrate screening : Test electron-deficient vs. electron-rich nucleophiles (e.g., amines vs. alcohols) to exploit electronic effects from the bromo and fluoro substituents .

(Advanced) How can acute toxicity thresholds (e.g., AEGL-1, AEGL-2) for this compound be extrapolated from existing chloroformate data?

While direct toxicity data for this compound is limited, interim Acute Exposure Guideline Levels (AEGLs) for structurally similar chloroformates (e.g., benzyl chloroformate) can inform risk assessments:

- AEGL-1 (Discomfort) : Estimate 1–10 ppm for 1-hour exposure based on respiratory irritation thresholds in rodents .

- AEGL-2 (Impaired escape) : Use LC₅₀ data (e.g., 88–103 ppm for benzyl chloroformate in rats) to model concentration-time mortality relationships .

- Uncertainty factors : Apply 10-fold reduction for interspecies variability and 10-fold for intraspecies sensitivity .

(Advanced) What spectroscopic and computational methods are suitable for studying the hydrolysis mechanism of this compound?

- NMR kinetics : Track hydrolysis in deuterated solvents (e.g., D₂O/CD₃CN mixtures) to observe intermediate formation (e.g., carbonate esters) .

- DFT calculations : Model transition states using Gaussian or ORCA software to compare activation energies for hydrolysis pathways (e.g., SN2 vs. concerted mechanisms) .

- Mass spectrometry : Identify degradation products via high-resolution LC-MS (e.g., [M+H]+ ions for bromo-fluoro phenolic derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.